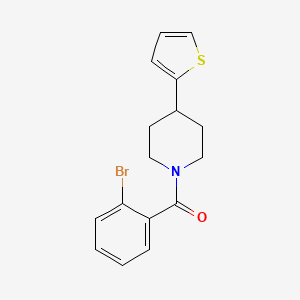

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

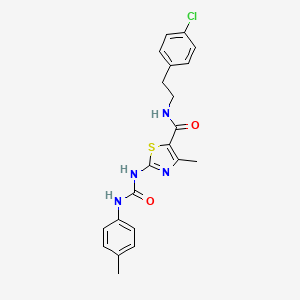

“(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a bromophenyl group, a thiophenyl group, and a piperidinyl group attached to a methanone .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and thiophenyl groups are aromatic, while the piperidinyl group is a cyclic amine . The exact structure would depend on the specific positions of these groups on the methanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bromophenyls, thiophenyls, piperidines, and ketones all have distinct properties, and the properties of the final compound would be a combination of these .

Scientific Research Applications

Reactivity and Nucleophilic Substitution

The reactivity of thiophene derivatives with nucleophiles has been a subject of study, highlighting the influence of electronic and steric effects. For example, the reactivity of certain nitro-substituted thiophenes with nucleophiles like sodium methoxide and benzenethiolate was measured, shedding light on the absence of secondary steric effects for bromine as a leaving group. This research is crucial for understanding the chemical behavior of bromophenyl and thiophenyl compounds, providing insights into their reactivity and potential applications in synthesis and material science (Spinelli & Consiglio, 1975).

Hydrogen-bonding Patterns and Crystal Structures

The study of hydrogen-bonding patterns and crystal structures in compounds similar to "(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone" has led to the understanding of their solid-state properties. For instance, hydrogen-bonding patterns were observed in enaminones, which can influence the formation of centrosymmetric dimers and chains in crystal structures. Such insights are valuable for the design of materials with specific molecular arrangements and properties (Balderson et al., 2007).

Synthesis and Structural Optimization

Synthesis and structural optimization of compounds featuring piperidinyl and thiophenyl groups have been extensively researched. Studies include the synthesis of novel compounds through reactions like bromination, demethylation, and condensation. These processes are essential for creating new molecules with potential applications in materials science, pharmaceuticals, and chemical synthesis. Theoretical calculations, including density functional theory (DFT), help in predicting and optimizing the structure and properties of these compounds (Shahana & Yardily, 2020).

Antimicrobial and Antiviral Activities

The bromophenyl and thiophenyl components, when incorporated into certain molecular structures, have been explored for their antimicrobial and antiviral activities. Research into substituted benzimidazoles, for instance, evaluated the potential of these compounds against various pathogens. Although not directly related to "this compound," such studies indicate the broader applicability of bromophenyl and thiophenyl compounds in developing new antifungal and antiviral agents (Sharma et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular processes .

Biochemical Pathways

It is plausible that it may influence a variety of pathways, given the broad range of biological activities exhibited by similar compounds .

Pharmacokinetics

Related compounds have been found to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Based on the activities of structurally related compounds, it may have a range of effects, such as inducing apoptosis in certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .

Future Directions

Properties

IUPAC Name |

(2-bromophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNOS/c17-14-5-2-1-4-13(14)16(19)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCREGXJPCWNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)

![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)

![N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2890007.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2890016.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2890018.png)

![6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2890019.png)